molecular formula C24H26FN3O4 B11071204 N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}-N-(4-methoxyphenyl)acetamide

N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11071204
M. Wt: 439.5 g/mol
InChI Key: IISKVXNHYKMVPE-UHFFFAOYSA-N
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Description

N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}-N-(4-methoxyphenyl)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of fluorophenyl, dioxopyrrolidinyl, piperidinyl, and methoxyphenyl groups, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-fluorophenyl-2,5-dioxopyrrolidine and 4-methoxyphenyl acetamide. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and amide bond formation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}-N-(4-methoxyphenyl)acetamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}-N-(4-methoxyphenyl)acetamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with similar functional groups.

    Benazepril: A pharmaceutical compound with related structural features.

Uniqueness

N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}-N-(4-methoxyphenyl)acetamide: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H26FN3O4

Molecular Weight

439.5 g/mol

IUPAC Name

N-[1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H26FN3O4/c1-16(29)27(18-7-9-21(32-2)10-8-18)20-11-13-26(14-12-20)22-15-23(30)28(24(22)31)19-5-3-17(25)4-6-19/h3-10,20,22H,11-15H2,1-2H3

InChI Key

IISKVXNHYKMVPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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